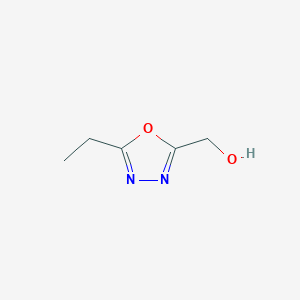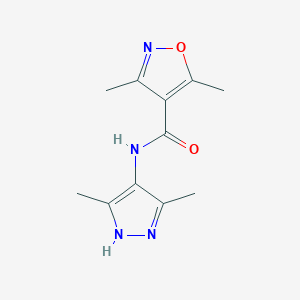
(5-Ethyl-1,3,4-oxadiazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Ethyl-1,3,4-oxadiazol-2-yl)methanol, also known as EM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
(5-Ethyl-1,3,4-oxadiazol-2-yl)methanol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol has been shown to have anticancer, antifungal, and antibacterial properties. In agriculture, (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol has been used as a pesticide and growth regulator. In material science, (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol has been used as a building block for the synthesis of various polymers.
Mecanismo De Acción
The mechanism of action of (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol is not fully understood, but it is believed to act by inhibiting the activity of enzymes and disrupting cellular processes. (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to inhibit the growth of fungi and bacteria by disrupting cell membranes and inhibiting enzyme activity.
Biochemical and Physiological Effects:
(5-Ethyl-1,3,4-oxadiazol-2-yl)methanol has been shown to have various biochemical and physiological effects. In animal studies, (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol has been shown to reduce inflammation, lower blood glucose levels, and improve liver function. In vitro studies have shown that (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol can inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5-Ethyl-1,3,4-oxadiazol-2-yl)methanol has several advantages for lab experiments, including its ease of synthesis, low cost, and broad range of potential applications. However, (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are many potential future directions for research on (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol. One area of interest is the development of (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol-based materials for use in various applications, such as drug delivery systems and sensors. Another area of interest is the optimization of the synthesis method to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol and its potential applications in medicine and agriculture.
In conclusion, (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol is a promising chemical compound with potential applications in various fields. Its ease of synthesis, low cost, and broad range of potential applications make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
(5-Ethyl-1,3,4-oxadiazol-2-yl)methanol can be synthesized through a one-step reaction of ethyl hydrazinecarboxylate, formaldehyde, and acetic anhydride. The reaction takes place under reflux conditions, and the product is obtained in high yield.
Propiedades
IUPAC Name |
(5-ethyl-1,3,4-oxadiazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-2-4-6-7-5(3-8)9-4/h8H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEDFUMZEPUSBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethyl-1,3,4-oxadiazol-2-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline](/img/structure/B7556381.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline](/img/structure/B7556387.png)
![2-[1-(oxolan-2-yl)ethylamino]-N-phenylacetamide](/img/structure/B7556392.png)
![N-[(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556399.png)
![4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7556405.png)
![N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556414.png)


![6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7556460.png)
![N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7556461.png)

![N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556469.png)
![N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556476.png)
